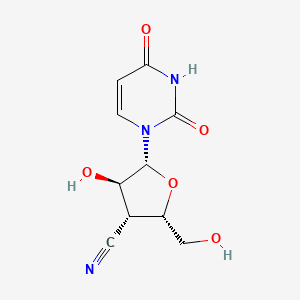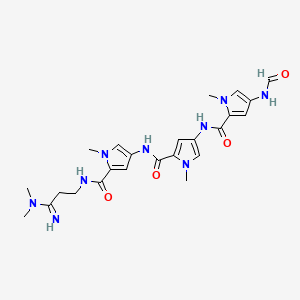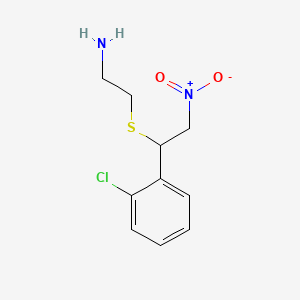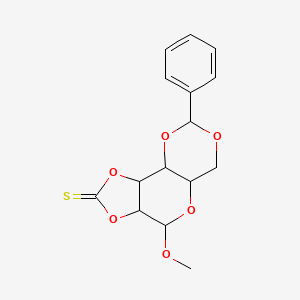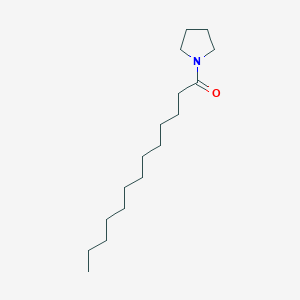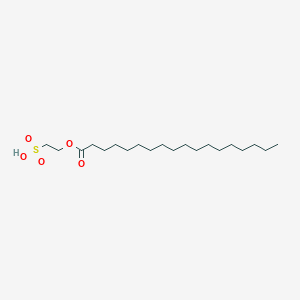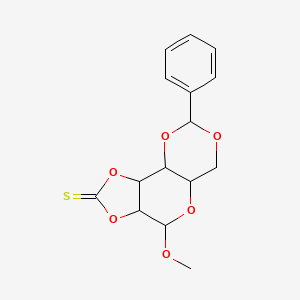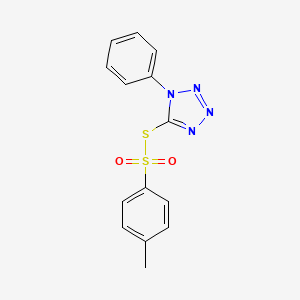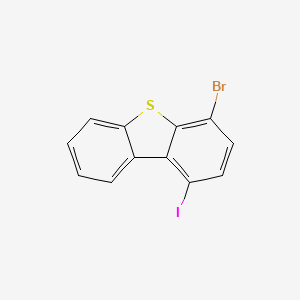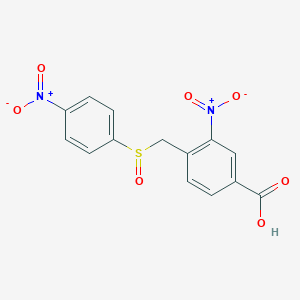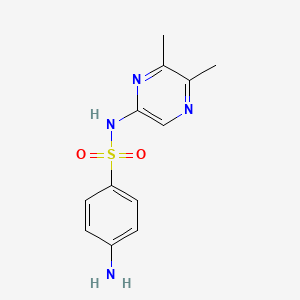
H92Gfg85YE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
CP-1414S was first synthesized by a team in Germany . The synthetic route involves the preparation of 3-aminomethylidene-1,5-benzodiazepine-2,4-(3H,5H)-diones The reaction conditions typically include the use of specific reagents and solvents to facilitate the formation of the benzodiazepine ring structure
Chemical Reactions Analysis
CP-1414S undergoes various chemical reactions, including:
Oxidation: The nitro group in CP-1414S can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly involving the nitro group.
Substitution: CP-1414S can participate in substitution reactions, where functional groups on the benzodiazepine ring are replaced with other groups.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CP-1414S has several scientific research applications, including:
Mechanism of Action
CP-1414S exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor . It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system . This leads to its anxiolytic and anticonvulsant properties .
Comparison with Similar Compounds
CP-1414S is most closely related to other 1,5-benzodiazepines such as clobazam . Compared to clobazam, CP-1414S has a similar potency but with more pronounced sedation . Other similar compounds include:
Clobazam: Another 1,5-benzodiazepine with anxiolytic and anticonvulsant effects.
Diazepam: A widely used benzodiazepine with similar therapeutic effects but different chemical structure.
CP-1414S is unique due to its specific chemical structure and the position of nitrogen atoms in the diazepine ring .
Properties
CAS No. |
36985-40-7 |
|---|---|
Molecular Formula |
C15H12N4O3 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-amino-8-nitro-1-phenyl-3H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C15H12N4O3/c16-14-9-15(20)18(10-4-2-1-3-5-10)13-8-11(19(21)22)6-7-12(13)17-14/h1-8H,9H2,(H2,16,17) |
InChI Key |
MBSVPZTUXNRICW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


